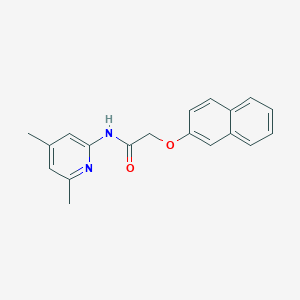
N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide, commonly known as DPNA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPNA belongs to the class of compounds known as pyridine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of DPNA is not fully understood, but it is believed to act on various signaling pathways within cells. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. DPNA has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
DPNA has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. It has also been shown to modulate various enzymes and proteins involved in cellular signaling and metabolism.
实验室实验的优点和局限性
One advantage of using DPNA in lab experiments is its high potency and specificity, which allows for precise targeting of specific pathways and proteins. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored and controlled.
未来方向
There are several potential future directions for research on DPNA. One area of interest is in developing DPNA derivatives with improved pharmacological properties, such as increased potency and bioavailability. Another area of interest is in investigating the use of DPNA in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanisms of action of DPNA and its potential applications in various disease states.
In conclusion, DPNA is a promising compound with potential therapeutic applications in cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand its mechanisms of action and to develop improved derivatives for clinical use.
合成方法
DPNA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyridinamine with 2-naphthol in the presence of acetic anhydride. Other methods involve the use of different starting materials and catalysts, but the overall goal is to produce a high yield of pure DPNA.
科学研究应用
DPNA has been investigated for its potential use in treating various diseases and conditions, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DPNA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In diabetes research, DPNA has been found to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, DPNA has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-14(2)20-18(10-13)21-19(22)12-23-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJKVQPSOFSRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
![4-[(1-propyl-4-piperidinyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6074300.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6074315.png)
![2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6074318.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074335.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B6074351.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6074356.png)
![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6074363.png)
![4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6074371.png)

![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)